Product packaging for 4-Hydroxy DPT(Cat. No.:CAS No. 63065-88-3)

4-Hydroxy DPT

Cat. No.: B1659035
CAS No.: 63065-88-3
M. Wt: 260.37 g/mol
InChI Key: MZLRMPTVOVJXLW-UHFFFAOYSA-N
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Description

Dipropyl-4-hydroxytryptamine (also known as 4-HO-DPT and deprocin) is a synthetic 4-hydroxytryptamine derivative and a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin . This compound is provided as a high-purity material for scientific and pharmacological research applications. As a serotonergic agonist, 4-HO-DPT acts as a full agonist at the serotonin 5-HT2A and 5-HT2B receptors, with significantly higher potency at these subtypes compared to the 5-HT2C receptor . Its functional activity has been confirmed in calcium mobilization assays, and it produces the head-twitch response in C57BL/6J mice, a well-established behavioral proxy for psychedelic-like effects that is dependent on 5-HT2A receptor activation . This makes 4-HO-DPT a valuable research tool for investigating the structure-activity relationships of psychedelic tryptamines and for studying 5-HT2A receptor function and signaling . The compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O B1659035 4-Hydroxy DPT CAS No. 63065-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(dipropylamino)ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRMPTVOVJXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618835
Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
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Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63065-88-3
Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
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Record name Dipropyl-4-hydroxytryptamine
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Record name Dipropyl-4-hydroxytryptamine
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Record name 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
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Record name DIPROPYL-4-HYDROXYTRYPTAMINE
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Contextual Overview of Dipropyl 4 Hydroxytryptamine in Academic Research

Chemical Lineage and Classification within Substituted Tryptamines

Dipropyl-4-hydroxytryptamine is classified as a substituted tryptamine (B22526). The molecular foundation of this class is the tryptamine structure, which consists of an indole (B1671886) ring connected to an amino (NH2) group through an ethyl sidechain (-CH2–CH2−). wikipedia.orgiiab.mewikiwand.com Tryptamine itself is a naturally occurring compound, structurally related to the essential amino acid tryptophan. wikipedia.org

Substituted tryptamines are derivatives of this core structure where one or more hydrogen atoms on the indole ring, the ethyl sidechain, or the amino group have been replaced with other functional groups. wikipedia.orgcaymanchem.com These substitutions give rise to a vast array of compounds with diverse properties.

In the case of Dipropyl-4-hydroxytryptamine, the substitutions are twofold:

A hydroxyl (-OH) group is attached to the 4th position of the indole ring. This makes it a 4-hydroxylated tryptamine.

Two propyl groups (-CH2CH2CH3) are attached to the nitrogen atom of the amino group, forming a tertiary amine. This is denoted by the "Dipropyl" prefix in its name. nih.gov

It is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and is considered a higher homologue of psilocin (4-HO-DMT), where the two methyl groups are replaced by propyl groups. nih.goviiab.mewikipedia.org

Compound NameCore StructureSubstitution at Position 4Substitution at Amino Group (N,N-)
TryptamineIndole Ethylamine-H-H, -H
Psilocin (4-HO-DMT)Indole Ethylamine-OH-CH₃, -CH₃ (Dimethyl)
N,N-Dipropyltryptamine (DPT)Indole Ethylamine-H-C₃H₇, -C₃H₇ (Dipropyl)
Dipropyl-4-hydroxytryptamine (4-HO-DPT)Indole Ethylamine-OH-C₃H₇, -C₃H₇ (Dipropyl)

Historical Trajectories in Research on 4-Hydroxylated Indolealkylamines

The academic exploration of 4-hydroxylated indolealkylamines is rooted in the study of natural products. The most prominent naturally occurring examples are psilocybin and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), which are found in various species of fungi. iucr.org The isolation and structural elucidation of these compounds by Albert Hofmann in the late 1950s initiated a significant wave of research into the chemistry and pharmacology of this class. iucr.org

This foundational work on natural tryptamines inspired the synthetic exploration of novel analogs to investigate their structure-activity relationships. The first synthesis of Dipropyl-4-hydroxytryptamine (4-HO-DPT) as a freebase was reported in the scientific literature by a team of researchers including David B. Repke in 1977. psychedelicreview.com Their work provided initial characterization data, including its melting point and proton NMR spectrum. psychedelicreview.com

The chemist and pharmacologist Alexander Shulgin later independently synthesized and documented Dipropyl-4-hydroxytryptamine in his comprehensive book TiHKAL: The Continuation, published in 1997. psychedelicreview.comiiab.mewikipedia.org Shulgin's work systematically cataloged the synthesis of numerous tryptamine compounds, bringing wider academic attention to molecules like 4-HO-DPT. wikipedia.orgwikipedia.org

In recent years, there has been a resurgence of academic interest in this chemical family. Modern analytical techniques have been applied to further characterize these compounds. For instance, the crystal structure of 4-HO-DPT as a hydrochloride salt was reported in 2020, providing definitive structural data. psychedelicreview.com Preclinical studies have also investigated its potential activity; for example, research in murine models has shown that 4-HO-DPT induces the head-twitch response, a behavioral proxy used to assess hallucinogenic potential in animals. caymanchem.com This ongoing research continues to build upon the historical foundation laid by early ethnobotanical and synthetic chemistry studies.

DateKey EventSignificance
Late 1950sIsolation and synthesis of psilocybin and psilocin (4-HO-DMT) by Albert Hofmann.Established the foundational knowledge of naturally occurring 4-hydroxylated indolealkylamines. iucr.org
1977First published synthesis of 4-HO-DPT by Repke et al.The first scientific documentation of the creation and basic characterization of the compound. psychedelicreview.com
1997Inclusion in Alexander Shulgin's "TiHKAL".Brought wider academic awareness to the compound and its synthesis as part of a systematic exploration of tryptamines. psychedelicreview.comwikipedia.org
2020Publication of the crystal structure of 4-HO-DPT hydrochloride salt.Provided definitive, high-resolution structural data for the molecule. psychedelicreview.com
2020sPreclinical behavioral studies (e.g., head-twitch response).Investigation into the compound's pharmacological activity in established animal models. caymanchem.com

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Dipropyl-4-hydroxytryptamine

Key Precursors and Intermediate Compounds

The most common synthetic strategies for 4-hydroxytryptamines rely on a core set of precursors and generate predictable intermediate compounds. The synthesis of Dipropyl-4-hydroxytryptamine is no exception, typically employing a protected form of 4-hydroxyindole (B18505) to begin the process.

A key precursor is 4-benzyloxyindole (B23222) , where the hydroxyl group is protected by a benzyl (B1604629) ether. nih.govdoaj.org This protection is crucial to prevent unwanted side reactions during the subsequent steps. The synthesis proceeds through the following key stages and compounds:

Acylation: The protected indole (B1671886) is reacted with oxalyl chloride in an anhydrous solvent like diethyl ether. nih.govdoaj.org This reaction forms a highly reactive intermediate, 4-benzyloxy-3-indoleglyoxylyl chloride .

Amidation: This intermediate is then treated with dipropylamine (B117675) to form the stable amide, N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide .

Reduction: The resulting glyoxylamide has two carbonyl groups that are subsequently reduced to a straight ethyl chain. This is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), yielding 4-benzyloxy-N,N-dipropyltryptamine . diva-portal.org

Deprotection: The final step involves the removal of the benzyl protecting group. This is commonly achieved through catalytic hydrogenation, using a catalyst like palladium on carbon, to yield the final product, Dipropyl-4-hydroxytryptamine . doaj.orgresearchgate.net

Compound TypeCompound NameRole in Synthesis
Precursor4-BenzyloxyindoleProtected starting material
PrecursorOxalyl chlorideReagent for side-chain introduction
PrecursorDipropylamineSource of the dipropylamino group
IntermediateN,N-dipropyl-4-benzyloxy-3-indoleglyoxylamideAmide intermediate prior to reduction
Intermediate4-Benzyloxy-N,N-dipropyltryptamineProtected final tryptamine (B22526) structure

Reaction Conditions and Yield Optimization

Optimizing the synthesis of Dipropyl-4-hydroxytryptamine involves careful control of reaction conditions at each step to maximize yield and purity.

Step 1 & 2 (Acylation and Amidation): The initial reaction of 4-benzyloxyindole with oxalyl chloride is typically performed at reduced temperatures, such as 0 °C (273 K), in an inert solvent like diethyl ether to control the reactivity of the acid chloride. nih.gov The subsequent addition of dipropylamine is also carried out at low temperatures before the reaction mixture is allowed to warm to room temperature and stir for several hours to ensure complete formation of the glyoxylamide intermediate. nih.gov

Step 3 (Reduction): The reduction of the glyoxylamide with lithium aluminum hydride is a critical step and is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). This is a highly exothermic reaction that requires careful temperature management.

Step 4 (Deprotection): Catalytic hydrogenation is the standard method for cleaving the benzyl ether. This reaction is generally clean and efficient, providing the final 4-hydroxy product. doaj.org

Advanced Synthetic Approaches for Analogues and Derivatives

Beyond the classical pathway, more advanced synthetic methodologies have been developed for the versatile production of the 4-hydroxytryptamine (B1209533) scaffold and its derivatives. These methods offer greater flexibility and can be adapted to create a wide range of analogues.

One powerful modern technique is the Palladium-Catalyzed Cyclization , often referred to as the Larock indole synthesis. researchgate.net This approach has been successfully applied to the synthesis of psilocin and can be adapted for Dipropyl-4-hydroxytryptamine. researchgate.net The strategy involves the palladium-catalyzed coupling of an electron-rich N-protected 2-iodoaniline (B362364) with a suitably substituted silyl (B83357) acetylene (B1199291), which proceeds smoothly to form the desired indole core in excellent yield. researchgate.net This method's versatility allows for the synthesis of various tryptamines by modifying the acetylene component. researchgate.net

Furthermore, significant research has focused on the synthesis of prodrugs and analogues . A common derivative is the 4-acetoxy compound (4-AcO-DPT), which can serve as a more stable alternative to the somewhat labile 4-hydroxy form. researchgate.net The synthesis of these acetoxy prodrugs is often achieved through the catalytic O-debenzylation of the 4-benzyloxy intermediate (e.g., 4-benzyloxy-N,N-dipropyltryptamine) in the presence of acetic anhydride. researchgate.net This one-pot deprotection-acetylation reaction provides a straightforward route to the prodrug. The same general synthetic frameworks can be used to create a wide array of analogues by simply substituting the amine used in the amidation step (e.g., using diethylamine (B46881) for 4-HO-DET or diisopropylamine (B44863) for 4-HO-DIPT). nih.gov

Stereochemical Considerations in Synthesis

Table of Mentioned Compounds

Abbreviation / Trivial NameSystematic Name
4-HO-DPT / Dipropyl-4-hydroxytryptamine3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol
Psilocin / 4-HO-DMT3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol
4-HO-NiPT3-{2-[(Propan-2-yl)amino]ethyl}-1H-indol-4-ol
4-AcO-DPT[3-(2-Dipropylamino-ethyl)-1H-indol-4-yl] acetate
4-HO-DET3-[2-(Diethylamino)ethyl]-1H-indol-4-ol
4-HO-DIPT3-[2-(Diisopropylamino)ethyl]-1H-indol-4-ol
4-HO-MET3-[2-(Ethyl(methyl)amino)ethyl]-1H-indol-4-ol
4-HO-MIPT3-[2-(Isopropyl(methyl)amino)ethyl]-1H-indol-4-ol
4-Benzyloxyindole4-(Benzyloxy)-1H-indole
Oxalyl chlorideEthanedioyl dichloride
DipropylamineN-Propylpropan-1-amine
Lithium aluminum hydrideLithium tetrahydridoaluminate
Acetic anhydrideEthanoic anhydride

Molecular and Cellular Pharmacology

Serotonin (B10506) Receptor System Interactions

The primary mechanism of action of 4-HO-DPT involves its interaction with various serotonin (5-hydroxytryptamine, or 5-HT) receptors. Its pharmacological profile is characterized by its binding affinities and functional activity at these receptor subtypes.

Ligand Binding Affinities and Receptor Selectivity Profiles

Research indicates that 4-HO-DPT is an agonist at the 5-HT2A receptor. nih.govljmu.ac.uk Studies using calcium mobilization assays have demonstrated its functional activity at this receptor subtype. nih.govljmu.ac.uk In these assays, 4-HO-DPT stimulated calcium mobilization through the activation of human 5-HT2A receptors, with an EC50 value of 6.9 nM and an Emax of 98.1% relative to serotonin. nih.govljmu.ac.uk This high efficacy suggests that it acts as a full agonist at the human 5-HT2A receptor. nih.gov

4-HO-DPT also interacts with the 5-HT1A receptor. Studies have shown that it acts as a partial agonist at the 5-HT1A receptor. nih.gov The broader class of tryptamine (B22526) psychedelics, to which 4-HO-DPT belongs, is known to target multiple serotonin receptors, including the 5-HT1A receptor. researchgate.net

4-HO-DPT displays activity at both 5-HT2B and 5-HT2C receptors. nih.govljmu.ac.uk Functional assays show that it has a high efficacy at the 5-HT2B receptor, with an Emax of 122% relative to serotonin. nih.govljmu.ac.uk Its potency at this receptor is characterized by an EC50 of 6.8 nM. nih.gov

In contrast, its interaction with the 5-HT2C receptor is less potent. The EC50 value for 4-HO-DPT at the human 5-HT2C receptor is 891 nM, with an Emax of 95.8%. nih.govljmu.ac.uk This indicates that while it can fully activate the receptor, it requires a much higher concentration to do so compared to the 5-HT2A and 5-HT2B receptors. nih.govljmu.ac.uk The N,N-dipropyl substitution on the tryptamine structure is thought to be less favorable for activity at the 5-HT2C receptor compared to the 5-HT2A receptor. ljmu.ac.uk This results in 4-HO-DPT having a 129-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. ljmu.ac.ukresearchgate.net

Detailed binding affinity data for 4-HO-DPT at other serotonin receptor subtypes, such as 5-HT1D and 5-HT4, are not extensively covered in the currently available research. The primary focus has been on the 5-HT1A and 5-HT2 subtypes due to their established roles in the effects of related compounds. researchgate.net

Functional Agonism and Partial Agonism at Serotonin Receptors

4-HO-DPT acts as a functional agonist at several serotonin receptors. It is a full agonist at the 5-HT2A and 5-HT2B receptors, as indicated by its high efficacy in functional assays. nih.govljmu.ac.uk Specifically, in calcium flux assays, it demonstrates Emax values comparable to or exceeding that of serotonin. nih.govljmu.ac.uk

At the 5-HT2C receptor, despite being a full agonist in terms of maximal response, its significantly lower potency distinguishes its activity from that at the 5-HT2A and 5-HT2B receptors. nih.govljmu.ac.uk

Characterization of Receptor Efficacy

4-HO-DPT acts as an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A receptor, a key target for many psychedelic tryptamines. wikipedia.org Studies using calcium flux assays have demonstrated that 4-HO-DPT is a highly efficacious agonist at both human and mouse 5-HT2A receptors, with a maximal effect (Emax) ranging from 90-100% relative to serotonin. nih.gov It also demonstrates agonist activity at 5-HT2B and 5-HT2C receptors. wikipedia.org

However, its potency varies across the 5-HT2 subtype family. Research indicates that while it is a full agonist at 5-HT2C receptors, it possesses lower potency at this site compared to its activity at 5-HT2A receptors. wikipedia.orgpsychedelicalpha.com One study reported weak potency and partial agonist efficacy (approximately 72%) at the 5-HT2C receptor. nih.gov The steric bulk of the diisopropyl groups on the amine nitrogen influences its potency. For instance, the rank order of potency for 4-hydroxytryptamines in inducing the head-twitch response in mice—a behavioral proxy for 5-HT2A activation—is psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT, indicating that larger N-alkyl groups correlate with lower in vivo potency. acs.org

G Protein Coupling and Signal Transduction Mechanisms (e.g., Gi, Gq)

The functional effects of Dipropyl-4-hydroxytryptamine are initiated by its binding to serotonin receptors, which subsequently couple to intracellular G proteins to trigger signaling cascades. The primary receptor target, 5-HT2A, canonically couples to G proteins of the Gq/11 family. acs.org Activation of the Gq/11 pathway stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). acs.orgnih.gov IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

In addition to the canonical Gq pathway, 5-HT2A receptors can also engage other signaling pathways, such as those involving Akt and extracellular signal-regulated kinases (ERK). nih.gov The specific downstream effects are dictated by the conformation the receptor adopts upon ligand binding, a concept known as functional selectivity or biased agonism.

Other serotonin receptors that 4-HO-DPT interacts with utilize different G proteins. For instance, 5-HT1A receptors, for which some tryptamines show affinity, typically couple to inhibitory Gi/o proteins. acs.org Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). acs.org

Allosteric Modulation of Serotonin Receptors

Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. acs.orgresearchgate.net This binding can alter the receptor's conformation, thereby influencing the binding affinity and/or efficacy of the orthosteric ligand. acs.org These modulators can be positive (enhancing orthosteric ligand function), negative (diminishing it), or neutral (blocking other allosteric modulators without affecting the orthosteric ligand). researchgate.net

While allosteric modulation is a known mechanism for regulating serotonin receptor activity, there is currently no specific research in the reviewed literature identifying Dipropyl-4-hydroxytryptamine as either an allosteric modulator itself or as a compound whose activity is significantly governed by known allosteric modulators of serotonin receptors. The development of such modulators is an active area of research for its potential to yield drugs with greater specificity and fewer side effects compared to traditional orthosteric ligands. acs.orgnih.gov

Monoamine Transporter System Interactions

Serotonin Transporter (SERT) Affinity and Uptake Inhibition

Dipropyl-4-hydroxytryptamine has been shown to interact with the serotonin transporter (SERT). wikipedia.org Studies have reported a range of binding affinities (Ki) for 4-HO-DIPT at SERT, from 419 nM to 1,800 nM. wikipedia.org Its functional effect on SERT, measured as the half-maximal inhibitory concentration (IC50) of serotonin uptake, has also been quantified, with values ranging from 163 nM to 2,400 nM. wikipedia.org This indicates that in addition to its direct receptor agonism, 4-HO-DIPT can inhibit the reuptake of serotonin, potentially increasing its ambient concentration in the synapse.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporter Interactions

Compared to its activity at SERT, Dipropyl-4-hydroxytryptamine demonstrates significantly weaker interactions with the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.org Its binding affinity (Ki) for NET is reported to be approximately 11,000 nM, with an IC50 for uptake inhibition of 46,000 nM. wikipedia.org Its interaction with DAT is even weaker, with a Ki value greater than 26,000 nM and an IC50 exceeding 100,000 nM. wikipedia.org This pharmacological profile suggests a high degree of selectivity for the serotonin system over the dopaminergic and noradrenergic systems.

Enzymatic Biotransformation and Metabolic Pathways in Preclinical Models

While a 2022 U.S. Drug Enforcement Administration report stated that metabolism studies had not been conducted for 4-OH-DiPT, more recent preclinical research has begun to elucidate its metabolic fate. psychedelicalpha.com A study investigating a glutarate prodrug of 4-OH-DiPT in rats found that hydrolysis to 4-OH-DiPT was the primary metabolic pathway. nih.gov Subsequent metabolism of 4-OH-DiPT in rats produced 4-hydroxy-indole-2-acetic acid via oxidation and N-dealkylation, which was the second most abundant metabolite found in plasma. nih.gov

Studies on the related compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) in pooled human hepatocytes further inform the likely metabolic pathways for 4-OH-DiPT, as 4-AcO-DiPT is rapidly hydrolyzed to 4-OH-DiPT. jefferson.edu Following the initial de-esterification, 4-OH-DiPT undergoes further phase I and phase II biotransformations. Identified pathways include O-glucuronidation and O-sulfation of the 4-hydroxyl group, N-oxidation of the terminal amine, and N-dealkylation of the isopropyl groups. jefferson.edu The major metabolites identified from 4-OH-DiPT were its glucuronide and sulfate (B86663) conjugates, as well as 4-OH-DiPT-N-oxide and the N-dealkylated 4-hydroxy-N-isopropyltryptamine (4-OH-iPT). jefferson.edu These findings suggest that, similar to other tryptamines like psilocin, 4-HO-DPT is metabolized through multiple pathways, including conjugation and oxidation, to facilitate its elimination. jefferson.edunih.gov

Role of Cytochrome P450 Enzymes (CYPs)

The Cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidative transformation of a wide array of xenobiotics, including tryptamines. federalregister.gov For structurally similar tryptamines, specific CYP isoenzymes have been identified as key players in their biotransformation.

Research on psilocin, the 4-hydroxyl analog of N,N-dimethyltryptamine (DMT), has demonstrated the significant involvement of CYP2D6 and, to a lesser extent, CYP3A4 in its metabolism. nih.govmdpi.com One in vitro study using human liver microsomes (HLM) showed that recombinant CYP2D6 enzymes extensively metabolized psilocin, while CYP3A4 also contributed to its transformation. nih.gov The metabolism of N,N-dimethyltryptamine (DMT) has also been shown to be rapidly metabolized by CYP2D6. tandfonline.com

Furthermore, studies on other N,N-dialkylated tryptamines have implicated a range of CYP enzymes. For instance, the metabolism of various diallyltryptamine (DALT) derivatives involves CYP1A2, CYP2B6, CYP2D6, and CYP3A4 in hydroxylation reactions, and a similar set of enzymes in N-dealkylation. ljmu.ac.uk Given that 4-OH-DPT possesses both a 4-hydroxyl group and N-dipropyl substitutions, it is highly probable that its metabolism is also mediated by a combination of these CYP isoforms. The primary metabolic transformations expected to be catalyzed by CYPs include N-dealkylation of the propyl groups and potential further oxidation of the indole (B1671886) ring, although the existing 4-hydroxyl group may influence the latter. A study on 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), which is readily hydrolyzed to 4-OH-DiPT, identified N-dealkylation and N-oxidation as key metabolic steps. jefferson.edu

It is important to note that genetic variations (polymorphisms) in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in the rate of metabolism of drugs that are substrates for this enzyme. federalregister.gov This could potentially lead to variability in the effects and duration of action of 4-OH-DPT among individuals.

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of Structurally Similar Tryptamines

Tryptamine Analogue Major CYP Isozymes Involved Metabolic Reactions
Psilocin (4-OH-DMT) CYP2D6, CYP3A4 Oxidative metabolism
N,N-Dimethyltryptamine (DMT) CYP2D6, CYP2C19 Oxidative metabolism, N-demethylation
Diallyltryptamine (DALT) Derivatives CYP1A2, CYP2B6, CYP2D6, CYP3A4 Hydroxylation, N-dealkylation

Monoamine Oxidase (MAO) Interactions

Monoamine oxidase (MAO) is a family of enzymes that catalyze the oxidative deamination of monoamines, including endogenous neurotransmitters like serotonin and exogenous tryptamines. wikipedia.org There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A is the primary isoenzyme responsible for the metabolism of serotonin and many psychedelic tryptamines. biorxiv.org

The interaction of 4-hydroxylated tryptamines with MAO is a crucial determinant of their oral bioavailability and duration of action. For psilocin, MAO-A is known to be involved in its degradation to 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then further oxidized by aldehyde dehydrogenase (ALDH) to form 4-hydroxyindole-3-acetic acid (4-HIAA). researchgate.net However, the presence of the 4-hydroxyl group is thought to create a pseudo-ring structure through hydrogen bonding with the amine side chain, which may slow down its degradation by MAO compared to non-hydroxylated tryptamines. researchgate.net Studies have shown that while MAO-A does metabolize psilocin, a significant portion of the compound undergoes conjugation directly. nih.govresearchgate.net

Given the structural similarity, it is anticipated that 4-OH-DPT is also a substrate for MAO-A. The N,N-dipropyl substitutions might sterically hinder the access of MAO to the amine group to a greater extent than the N,N-dimethyl groups of psilocin, potentially further slowing its rate of deamination. This could contribute to a longer duration of action compared to tryptamines with smaller N-alkyl substituents when administered orally without an MAO inhibitor.

Table 2: MAO-A Mediated Metabolism of Psilocin

Substrate Enzyme Primary Metabolite

Glucuronidation and Other Conjugation Pathways

Phase II conjugation reactions are a key step in the detoxification and elimination of tryptamines. These reactions involve the attachment of endogenous polar molecules to the drug or its Phase I metabolites, increasing their water solubility and facilitating their excretion via urine or feces. The most prominent conjugation pathways for 4-hydroxylated tryptamines are glucuronidation and sulfation.

Glucuronidation is the process of attaching glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). For psilocin, glucuronidation at the 4-hydroxyl position is the major metabolic pathway, with psilocin-O-glucuronide being the most abundant metabolite found in urine. researchgate.netnih.gov In vitro studies have identified UGT1A10, primarily found in the small intestine, and UGT1A9, located in the liver, as the key enzymes responsible for psilocin glucuronidation. researchgate.netwikipedia.org

Similarly, studies on 4-OH-MPT (4-hydroxy-N-methyl-N-propyltryptamine) and 4-AcO-DiPT (which forms 4-OH-DiPT) have highlighted the importance of both O-glucuronidation and O-sulfation at the indole hydroxyl group. jefferson.edunih.gov In the case of 4-AcO-DiPT, after hydrolysis to 4-OH-DiPT, the formation of 4-OH-DiPT-glucuronide and 4-OH-iPT-sulfate (a sulfated N-dealkylated metabolite) were significant metabolic routes. jefferson.edu

Based on this consistent evidence from its closest structural relatives, the primary metabolic fate of 4-OH-DPT is predicted to be direct conjugation of the 4-hydroxyl group. Therefore, 4-OH-DPT-O-glucuronide and 4-OH-DPT-O-sulfate are expected to be the major metabolites of this compound. Phase I metabolites, such as those resulting from N-dealkylation, are also likely to undergo subsequent glucuronidation or sulfation.

Table 3: Conjugation Pathways for 4-Hydroxylated Tryptamine Analogs

Compound Conjugation Reaction Key Enzymes Major Metabolites
Psilocin O-Glucuronidation UGT1A10, UGT1A9 Psilocin-O-glucuronide
4-OH-MPT O-Glucuronidation, O-Sulfation Not specified 4-OH-MPT-glucuronide, 4-OH-MPT-sulfate

Structure Activity Relationship Sar Studies of Dipropyl 4 Hydroxytryptamine and Analogues

Influence of N,N-Dialkyl Substitution on Receptor Binding and Functional Activity

The nature of the N,N-dialkyl substituents on the tryptamine (B22526) scaffold plays a significant role in determining the compound's affinity and efficacy at various receptors, particularly the serotonin (B10506) 5-HT₂A receptor, which is the primary target for psychedelic tryptamines. ljmu.ac.uknih.govacs.orgresearchgate.net

Systematic studies have shown that the size and steric bulk of the N-alkyl groups influence potency. nih.govacs.org For a series of 4-hydroxytryptamines with symmetrical N,N-dialkyl groups, a general trend is observed where increasing the alkyl chain length from methyl to propyl decreases potency in vivo. nih.govacs.org For instance, the rank order of potency for inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation, is as follows: 4-HO-DMT (psilocin) > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT. nih.govacs.org A similar trend is observed for analogues with asymmetrical N-alkyl substituents. nih.govacs.org

This decrease in potency with larger alkyl groups is likely due to steric hindrance at the receptor binding site. The binding pocket of the 5-HT₂A receptor may have spatial constraints that are less accommodating to bulkier substituents. While N,N-dipropyltryptamine (DPT) and its 4-hydroxy analogue, 4-HO-DPT, demonstrate significant affinity for the 5-HT₂A receptor, the larger propyl groups may not provide the optimal conformation for receptor activation compared to smaller groups like methyl or ethyl. nih.gov

Interestingly, while in vivo potency tends to decrease with larger alkyl groups, in vitro functional assays, such as calcium mobilization assays, show that most 4-hydroxy-N,N-dialkyltryptamines, including 4-HO-DPT, act as full or partial agonists at 5-HT₂ subtypes with high efficacy. ljmu.ac.uknih.govacs.orgresearchgate.net Some tryptamines with bulkier N-alkyl groups have been observed to have lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors. ljmu.ac.uknih.govacs.orgresearchgate.netpsychedelicreview.com

Table 1: In Vivo Potency of 4-Hydroxytryptamines with Symmetrical N,N-Dialkyl Substitutions in the Mouse Head-Twitch Response (HTR) Assay.

CompoundED₅₀ (μmol/kg)
4-HO-DMT (psilocin)0.81
4-HO-DET1.56
4-HO-DPT2.47
4-HO-DIPT3.46

Data sourced from: nih.govacs.org

Impact of the 4-Hydroxyl Group on Pharmacological Profile and Receptor Selectivity

The presence of a hydroxyl group at the 4-position of the indole (B1671886) ring is a defining feature of psilocin and its analogues, including 4-HO-DPT. This substituent has a profound impact on the pharmacological profile of the tryptamine, particularly its interaction with serotonin receptors.

The 4-hydroxyl group is crucial for high-affinity binding to the 5-HT₂A receptor. nih.gov Studies comparing psilocin (4-HO-DMT) with its non-hydroxylated parent compound, N,N-dimethyltryptamine (DMT), show that the 4-hydroxyl substitution significantly increases affinity for the 5-HT₂A receptor. nih.gov This is attributed to the ability of the hydroxyl group to form a critical hydrogen bond with specific residues, such as serine, within the receptor's binding pocket. nih.gov Molecular dynamics simulations have further highlighted the importance of a hydrogen bond with residue L229 in guiding 4-hydroxylated tryptamines into the 5-HT₂A receptor binding site. nih.gov

Furthermore, the position of the hydroxyl group on the indole ring is critical for activity. Compounds with a hydroxyl group at the 4- or 5-position exhibit significantly higher 5-HT₂A agonistic activity compared to those with a hydroxyl group at the 6- or 7-position. nih.gov

Comparative SAR with Related 4-Substituted Tryptamines (e.g., psilocin, 4-AcO-DPT)

A comparative analysis of the SAR of 4-HO-DPT with its close relatives, psilocin (4-HO-DMT) and 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT), provides further insights into the structural determinants of activity.

As previously mentioned, the primary difference between 4-HO-DPT and psilocin lies in the N,N-dialkyl substituents (dipropyl vs. dimethyl). This difference in steric bulk leads to a lower in vivo potency for 4-HO-DPT compared to psilocin. nih.govacs.org

The comparison with 4-AcO-DPT introduces another important structural modification: the esterification of the 4-hydroxyl group. The 4-acetoxy analogues are generally considered to be prodrugs that are rapidly deacetylated in vivo to their corresponding 4-hydroxy forms. ljmu.ac.uknih.govacs.orgresearchgate.net

In vitro studies consistently show that O-acetylation reduces the potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT₂A receptor by approximately 10- to 20-fold. ljmu.ac.uknih.govacs.orgresearchgate.net However, this reduced in vitro potency does not translate to a significant difference in in vivo potency in the HTR assay. ljmu.ac.uknih.govacs.orgresearchgate.net This suggests that the rate of deacetylation in vivo is efficient enough to deliver pharmacologically active concentrations of the 4-hydroxy metabolite to the receptor sites. Therefore, 4-AcO-DPT is expected to have a similar in vivo pharmacological profile to 4-HO-DPT.

Table 2: Comparative In Vitro 5-HT₂A Receptor Potency of 4-Hydroxy and 4-Acetoxy Tryptamines.

Compoundh5-HT₂A EC₅₀ (nM)
4-HO-DMT (psilocin)4.3
4-AcO-DMT83.1
4-HO-DPT5.8
4-AcO-DPTNot explicitly stated, but expected to be ~10-20 fold weaker than 4-HO-DPT

Data for 4-HO-DMT, 4-AcO-DMT, and 4-HO-DPT sourced from: ljmu.ac.uk

Steric and Electronic Determinants of Receptor Recognition

The interaction of tryptamines with their target receptors is governed by a combination of steric and electronic factors. researchgate.net

Steric Factors: As discussed, the size and shape of the N,N-dialkyl substituents are critical steric determinants. nih.govacs.org The concept of a "steric pocket" in the receptor that can accommodate these groups is a key aspect of the SAR. The negative correlation between the HTR potency and the sum of the van der Waals radii of the amine substituents supports the importance of steric properties. nih.gov

Electronic Factors: The electronic properties of the tryptamine molecule, particularly the indole ring system, are also crucial for receptor binding and activation. The electron-rich indole nucleus is thought to engage in charge-transfer interactions with the receptor. researchgate.net The 4-hydroxyl group, with its electron-donating properties, enhances this interaction and contributes to the high affinity of these compounds. Quantitative structure-activity relationship (QSAR) studies have indicated that electron-related descriptors are major contributors to the hallucinogenic activities of tryptamines. researchgate.net The formation of hydrogen bonds, as facilitated by the 4-hydroxyl group, is a prime example of an electronic interaction that is critical for stable receptor binding. nih.gov

Preclinical Neurobiological Investigations

In Vivo Models of Receptor Activation and Neurophysiological Responses

In vivo animal models are crucial for understanding the physiological and behavioral effects of centrally active compounds. For Dipropyl-4-hydroxytryptamine, these investigations have centered on behavioral assays that serve as proxies for receptor activation and direct electrophysiological measurements of neuronal activity.

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is widely accepted as a reliable behavioral proxy for the activation of serotonin (B10506) 2A (5-HT2A) receptors, the primary target for classic psychedelic compounds. nih.govresearchgate.net

Studies in C57BL/6J mice have demonstrated that Dipropyl-4-hydroxytryptamine induces the HTR in a dose-dependent manner, confirming its agonist activity at 5-HT2A receptors in a living system. nih.govacs.org The potency of Dipropyl-4-hydroxytryptamine in eliciting this response has been quantified and compared with other 4-hydroxy-N,N-dialkyltryptamines. The effective dose for producing a half-maximal response (ED50) for Dipropyl-4-hydroxytryptamine was found to be 2.47 µmol/kg. nih.gov This indicates a lower potency compared to analogues with smaller N-alkyl substituents, such as psilocin (4-HO-DMT) and 4-HO-DET. nih.gov The rank order of potency for tryptamines with symmetrical alkyl chains is psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT, suggesting that the steric properties of the amine substituents influence in vivo 5-HT2A receptor activation. nih.gov

The time course of the HTR induced by Dipropyl-4-hydroxytryptamine is characterized by a rapid onset, with the maximal response typically occurring within the first 10 minutes after administration, followed by a decline in activity. acs.orgljmu.ac.uk This short duration of action in the HTR assay is consistent with anecdotal reports of its effects in humans. acs.orgacs.org

Table 1: Potency of Various 4-Hydroxytryptamines in the Mouse Head-Twitch Response (HTR) Assay This interactive table summarizes the median effective dose (ED₅₀) for inducing the head-twitch response in C57BL/6J mice.

Compound ED₅₀ (μmol/kg)
4-HO-MET 0.65
Psilocin (4-HO-DMT) 0.81
4-HO-DET 1.56
4-HO-MPT 1.92
4-HO-DPT 2.47
4-HO-MIPT 2.97
4-HO-DIPT 3.46

Data sourced from Halberstadt et al. (2020). nih.gov

Electrophysiological studies using ex vivo brain slices have provided direct evidence of how Dipropyl-4-hydroxytryptamine modulates the activity of specific neuron types in key brain circuits. These investigations have revealed distinct effects in the basolateral amygdala (BLA) and the prefrontal cortex (PFC).

In the BLA, a region critical for processing fear and emotion, Dipropyl-4-hydroxytryptamine produces a robust increase in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in principal neurons. nih.govnih.gov This enhancement of GABAergic inhibition is mediated by the 5-HT2A receptor. nih.gov Further investigation revealed that Dipropyl-4-hydroxytryptamine directly depolarizes and increases the frequency of action potential firing in BLA GABAergic interneurons. nih.gov This effect was blocked by the 5-HT2A receptor antagonist ketanserin, indicating that Dipropyl-4-hydroxytryptamine activates these inhibitory interneurons, which in turn suppress the activity of the principal, excitatory neurons in the BLA. nih.gov

In contrast, studies on layer 5 pyramidal cells (L5 PCs) of the prefrontal cortex found that Dipropyl-4-hydroxytryptamine dose-dependently suppresses intrinsic neuronal excitability. nih.gov This effect, which was also observed with other serotonergic psychedelics, was characterized by enhanced spike frequency adaptation at lower doses and an increased likelihood of depolarization block at higher doses. nih.gov Concurrently, the compound was found to enhance synaptic excitability in these same neurons. nih.gov

Table 2: Summary of Electrophysiological Effects of Dipropyl-4-hydroxytryptamine (4-HO-DPT) This interactive table outlines the observed effects of 4-HO-DPT on neuronal activity in different brain regions.

Brain Region Neuron Type Observed Effect Mediating Receptor
Basolateral Amygdala (BLA) Principal Neurons Increased frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) Indirect (via interneurons)
Basolateral Amygdala (BLA) GABAergic Interneurons Membrane depolarization and increased action potential firing 5-HT2A
Prefrontal Cortex (PFC) Layer 5 Pyramidal Cells Dose-dependent suppression of intrinsic excitability; enhanced synaptic excitability 5-HT2A (implied)

Data sourced from Kelly et al. (2023) and Suarez-Jimenez et al. (2023). nih.govnih.gov

Neurotransmitter System Dynamics and Synaptic Plasticity in Preclinical Systems

The interaction of Dipropyl-4-hydroxytryptamine with neurotransmitter systems, primarily the serotonin system, drives its neurobiological effects. These interactions can, in turn, induce changes in synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgphysiology.org

The primary mechanism of action for Dipropyl-4-hydroxytryptamine is its agonist activity at serotonin receptors, with the strongest activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. acs.orgnih.gov Its effects on neurotransmitter dynamics are most clearly demonstrated by its modulation of inhibitory transmission in the amygdala. By activating 5-HT2A receptors on GABAergic interneurons, Dipropyl-4-hydroxytryptamine initiates a cascade that results in increased GABA release and enhanced inhibitory tone on principal neurons. nih.gov This represents a significant, circuit-specific modulation of neurotransmitter system dynamics.

Psychedelic compounds are increasingly recognized for their ability to promote neural plasticity. nih.govnih.govfrontiersin.org Studies with classic psychedelics like psilocin and DMT have shown they can induce structural and functional changes, such as increasing the number of dendritic spines and promoting the growth of neurites in cortical neurons. nih.govfrontiersin.org While direct studies measuring long-term potentiation (LTP) or structural plasticity following Dipropyl-4-hydroxytryptamine administration are not yet available, the observed enhancement of GABAergic inhibition in the BLA is a form of functional synaptic plasticity. nih.gov This modulation of synaptic strength is significant, as it was linked to enhanced fear extinction learning in mice, a behavioral paradigm that relies on neural plasticity within the amygdala. nih.govnih.gov

Investigations into Specific Central Nervous System Pathways and Networks

Research into Dipropyl-4-hydroxytryptamine has identified its activity within specific neuro-anatomical circuits known to be involved in emotion and cognition. The primary areas of focus have been the basolateral amygdala (BLA) and the prefrontal cortex (PFC), which are key nodes in cortico-limbic pathways. nih.govnih.govjpn.ca

The BLA has been identified as a crucial site of action. As detailed previously, Dipropyl-4-hydroxytryptamine modulates a specific microcircuit within the BLA by activating 5-HT2A receptors expressed predominantly on GABAergic interneurons. nih.gov This leads to an increase in inhibitory control over the principal neurons of the BLA, a mechanism that is thought to underlie the compound's ability to facilitate fear extinction. nih.govnih.gov This demonstrates a targeted influence on the processing of aversive memories within the amygdala-based fear circuit.

The PFC is another central nervous system region significantly affected by Dipropyl-4-hydroxytryptamine. The compound directly suppresses the intrinsic excitability of layer 5 pyramidal neurons, the primary output neurons of the cortex. nih.gov These neurons form long-range connections that are fundamental to the cortico-striato-thalamo-cortical (CSTC) loops, which are critical for higher-order cognitive functions. jpn.ca By altering the fundamental firing properties of these key output neurons, Dipropyl-4-hydroxytryptamine can profoundly influence information processing within PFC-related networks. nih.gov

Advanced Research Methodologies and Experimental Techniques

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in determining the affinity of a compound for various receptors. This technique involves using a radioactively labeled compound (radioligand) that is known to bind to a specific receptor. By introducing Dipropyl-4-hydroxytryptamine into this system, researchers can measure its ability to displace the radioligand, thereby determining its binding affinity (Ki). A lower Ki value indicates a higher affinity of the compound for the receptor. frontiersin.org

Initial screenings are often conducted at a standard concentration (e.g., 10 µM) to identify potential targets where the compound shows significant inhibition (typically >50%) of radioligand binding. acs.org Subsequent experiments then determine the precise Ki values for these identified targets. acs.org

Studies have shown that 4-hydroxy compounds, like 4-HO-DPT, generally exhibit higher affinity for 5-HT receptor targets compared to their 4-acetoxy analogues. nih.gov The predominant targets for tryptamines, including 4-HO-DPT, are various serotonin (B10506) (5-HT) receptors. acs.orgnih.gov However, binding can also occur at other non-5-HT receptors, such as alpha-adrenergic, dopamine (B1211576), and histamine (B1213489) receptors, as well as the serotonin transporter (SERT). acs.orgnih.gov The specific N,N-dialkyl substitutions on the tryptamine (B22526) structure can influence the binding profile at these non-5-HT targets. nih.govresearchgate.net

For instance, a study examining a range of tryptamines found that 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a compound structurally related to 4-HO-DPT, inhibited binding to a smaller number of 5-HT receptors compared to other tested compounds. acs.orgnih.gov The affinity of agonists for 5-HT2A receptors can also vary depending on whether an agonist or antagonist radioligand is used in the assay, with agonist radioligands typically yielding higher affinity values. researchgate.net

Table 1: Radioligands and Reference Compounds for 5-HT Receptor Binding Assays acs.org

ReceptorRadioligandReference Compound
5-HT1A[3H]WAY1006358-OH-DPAT
5-HT2A[3H]ketanserinClozapine
5-HT2B[3H]LSDSB206553
5-HT2C[3H]mesulergineRitanserin

In Vitro Functional Assays

While binding assays reveal affinity, in vitro functional assays are essential for determining the efficacy of a compound at a receptor—that is, whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response initiated by the compound's interaction with the receptor.

Calcium Mobilization Assays

Calcium mobilization assays are a common method to assess the functional activity of compounds at G protein-coupled receptors (GPCRs) that signal through the Gq pathway, such as the 5-HT2A receptor. nih.govnih.gov Activation of these receptors leads to an increase in intracellular calcium levels, which can be measured using fluorescent dyes. nih.gov These assays allow for the simultaneous, concentration-dependent analysis of multiple compounds. nih.gov

Studies using calcium mobilization assays have demonstrated that many 4-hydroxytryptamines, including those structurally similar to 4-HO-DPT, act as full or partial agonists at human and mouse 5-HT2 subtypes. nih.gov They often display similar potencies at 5-HT2A and 5-HT2B receptors. nih.gov The potency of these compounds at the 5-HT2A receptor is a key area of investigation, with EC50 values (the concentration that produces half of the maximal response) being a critical data point. nih.govwikipedia.org For example, 4-hydroxytryptamines generally show high potency at the 5-HT2A receptor, with EC50 values typically in the nanomolar range. nih.gov

Cyclic AMP (cAMP) and Gamma-S-GTP (γ-S-GTP) Incorporation Assays

For GPCRs that couple to Gi/o or Gs proteins, functional activity can be assessed by measuring changes in the levels of cyclic adenosine (B11128) monophosphate (cAMP) or through GTPγS binding assays. nih.govnih.gov

cAMP Assays: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels. These changes can be quantified to determine a compound's functional efficacy.

GTPγS Binding Assays: This assay measures the first step in G protein activation following receptor agonism. nih.gov It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify the level of G protein activation. nih.gov This method is particularly useful for assessing the activity of ligands at Gi/o-coupled receptors. nih.gov The assay provides a measure of a compound's potency and efficacy that is close to the receptor and less subject to downstream signal amplification. nih.govnih.gov

Beta-Arrestin Recruitment Assays

Beta-arrestin recruitment assays offer a universal method for monitoring GPCR activity, independent of the specific G protein coupling pathway (Gi, Gs, or Gq). nih.govdiscoverx.com Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.govdiscoverx.com This recruitment can be detected using various technologies, such as enzyme fragment complementation, providing a measure of receptor activation. nih.gov

These assays are valuable for high-throughput screening to identify agonists and antagonists and to study the phenomenon of "biased agonism," where a ligand may preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the molecular interactions between a ligand and its receptor, complementing experimental data.

Ligand-Receptor Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This technique helps to visualize and understand the binding mode at the atomic level. By placing the ligand into the receptor's binding site, docking algorithms can estimate the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For tryptamines like 4-HO-DPT, docking studies can help explain the observed structure-activity relationships, such as why certain substitutions on the tryptamine scaffold lead to higher or lower receptor affinity and efficacy. nih.gov These computational models are crucial for the rational design of new compounds with desired pharmacological properties. nih.gov In 2019, the crystal structure of the fumarate (B1241708) salt of 4-HO-DPT was solved, providing precise atomic coordinates that can be used to build more accurate computational models for docking and molecular dynamics simulations. caam.techwikipedia.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of Dipropyl-4-hydroxytryptamine (4-HO-DPT), while specific MD simulation studies on this exact compound are not extensively published, the methodology is widely applied to understand the interactions of similar psychedelic compounds with their primary biological target, the serotonin 2A (5-HT2A) receptor. sdu.dkbiorxiv.orgnih.govmdpi.com

MD simulations can provide detailed insights into the conformational dynamics of the 5-HT2A receptor upon binding to a ligand like 4-HO-DPT. sdu.dkbiorxiv.org These simulations can model the receptor embedded in a lipid bilayer, mimicking its natural cellular environment, and track the changes in its three-dimensional structure over time, often on the scale of nanoseconds to microseconds. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal key binding events, the stability of the ligand-receptor complex, and the allosteric changes that lead to receptor activation or inactivation.

For instance, studies on the 5-HT2A receptor with agonists like serotonin and psilocin have used MD simulations to identify crucial amino acid residues within the binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand. sdu.dkbiorxiv.org These interactions are critical for stabilizing the ligand in a specific orientation that triggers the conformational changes necessary for G-protein coupling and downstream signaling. It is hypothesized that the N,N-dipropyl groups of 4-HO-DPT would have distinct interactions within the binding pocket compared to the N,N-dimethyl groups of its close analog, psilocin (4-HO-DMT), potentially influencing its binding affinity and functional activity.

Furthermore, MD simulations can elucidate the role of specific structural motifs in the receptor, such as the "ionic lock" between transmembrane helices 3 and 6, which is thought to be important for maintaining the receptor in an inactive state. nih.govmdpi.com Agonist binding is often associated with the breaking of this ionic lock, leading to an outward movement of transmembrane helix 6 and the opening of an intracellular cavity for G-protein binding. nih.govmdpi.com MD simulations of 4-HO-DPT bound to the 5-HT2A receptor could predict the likelihood of this conformational change and thus its efficacy as an agonist.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like Dipropyl-4-hydroxytryptamine, QSAR studies can be instrumental in understanding how variations in its molecular structure, and that of related tryptamines, affect their affinity and efficacy at serotonin receptors. nih.govresearchgate.netijpsr.comnih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net In a typical QSAR study involving 4-HO-DPT, a dataset of tryptamine derivatives with known activities at, for example, the 5-HT2A receptor would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Various statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govnih.gov A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For instance, a QSAR model for 4-hydroxytryptamine (B1209533) derivatives could reveal that the size and hydrophobicity of the N,N-dialkyl substituents are critical for high affinity at the 5-HT2A receptor. Such a model could help in the rational design of new compounds with potentially enhanced or more selective activity. While specific QSAR models focused solely on 4-HO-DPT are not widely published, the methodology has been successfully applied to broader classes of serotonin receptor ligands, including tryptamines. nih.govnih.govresearchgate.net These studies have highlighted the importance of features like the indole (B1671886) ring system and the basic amine group for receptor interaction. youtube.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesDescription
Topological Molecular Weight, Wiener IndexDescribe the connectivity of atoms in a molecule.
Electronic Dipole Moment, HOMO/LUMO energiesRelate to the distribution of electrons in the molecule.
Steric Molar Refractivity, van der Waals volumeDescribe the size and shape of the molecule.
Hydrophobic LogPQuantifies the lipophilicity of the molecule.

Advanced Behavioral Paradigms in Animal Models for Mechanistic Elucidation

To understand the in-vivo effects of Dipropyl-4-hydroxytryptamine and its potential mechanisms of action, researchers can employ advanced behavioral paradigms in animal models, typically rodents. nih.govnih.govsemanticscholar.org While comprehensive behavioral data specifically for 4-HO-DPT is limited, the established models for psychedelic compounds provide a framework for its evaluation.

One of the most well-established behavioral assays for screening compounds with potential psychedelic activity is the head-twitch response (HTR) in mice. nih.govresearchgate.net This rapid, involuntary head movement is a characteristic behavioral response induced by 5-HT2A receptor agonists and is considered a reliable proxy for psychedelic-like effects in humans. nih.gov The potency and efficacy of a compound in inducing the HTR can provide valuable information about its 5-HT2A receptor agonism in vivo. Studies on other 4-substituted tryptamines have shown that they can induce the HTR, suggesting that 4-HO-DPT would likely produce a similar effect. psychedelicreview.com

Drug discrimination is another powerful behavioral paradigm used to assess the subjective effects of a drug. nih.govacs.org In this model, animals are trained to discriminate between the effects of a known psychedelic drug (e.g., LSD or DOM) and a saline vehicle. Once trained, the animals are tested with a novel compound like 4-HO-DPT. If the animals respond as if they have received the training drug, it suggests that the novel compound has similar subjective effects. This paradigm has been used to demonstrate that various substituted tryptamines produce DOM-like discriminative stimulus effects, which are primarily mediated by the 5-HT2A receptor. acs.org

Other advanced behavioral paradigms can be used to explore more nuanced aspects of a compound's effects, such as its impact on cognition, anxiety, and social behavior. nih.gov For example, tests like the novel object recognition task can assess effects on learning and memory, while the elevated plus maze and open field test can provide insights into anxiety-like behavior. nih.gov Given that some psychedelics have shown anxiolytic and antidepressant effects in preclinical models, evaluating 4-HO-DPT in these paradigms could help to characterize its full behavioral profile. nih.gov

Table 2: Behavioral Paradigms for Psychedelic Drug Research

ParadigmAnimal ModelMeasured BehaviorInferred Effect
Head-Twitch Response MouseFrequency of head twitches5-HT2A receptor agonism
Drug Discrimination Rat, MouseLever pressing for food rewardSubjective drug effects
Prepulse Inhibition Rat, MouseStartle response to a loud stimulusSensorimotor gating
Elevated Plus Maze Rat, MouseTime spent in open vs. closed armsAnxiety-like behavior

Proteomics and Transcriptomics Approaches for Unraveling Molecular Mechanisms

To delve into the molecular changes induced by Dipropyl-4-hydroxytryptamine at a systems level, proteomics and transcriptomics are invaluable research methodologies. These "omics" approaches provide a global snapshot of the proteins and RNA transcripts, respectively, in a biological sample, offering clues to the cellular pathways and networks affected by the compound. nih.govebi.ac.ukbiorxiv.orgnih.govbiorxiv.orgnih.gov

Transcriptomics , often performed using techniques like RNA sequencing (RNA-Seq), can identify which genes are up- or down-regulated in response to 4-HO-DPT. biorxiv.orgbiorxiv.org For instance, studies with other psychedelics, such as psilocybin, have shown that they can induce time-dependent and cell-type-specific changes in gene expression in the brain. biorxiv.orgbiorxiv.org These changes often involve genes related to synaptic plasticity, neuronal development, and metabolic processes. nih.govbiorxiv.org A transcriptomic analysis of brain tissue or neuronal cell cultures treated with 4-HO-DPT could reveal its unique gene expression signature, potentially linking it to specific signaling pathways and long-term changes in neuronal function.

Proteomics , commonly carried out using mass spectrometry-based techniques, complements transcriptomics by analyzing the abundance, modifications, and interactions of proteins. ebi.ac.uknih.govnih.govcurrinda.comtandfonline.comresearchgate.net While changes in gene expression are important, it is the proteins that carry out most cellular functions. A proteomic study could identify proteins whose levels or post-translational modifications (e.g., phosphorylation) are altered by 4-HO-DPT. Research on compounds like LSD in human brain organoids has revealed modulation of proteins involved in energy metabolism, cell proteostasis, and neuroplasticity. ebi.ac.ukbiorxiv.org Similar investigations with 4-HO-DPT could uncover its specific protein targets and downstream effects, providing a deeper understanding of its mechanism of action beyond receptor binding.

The integration of transcriptomic and proteomic data can provide a more comprehensive picture of the biological response to 4-HO-DPT. For example, an observed increase in the transcript for a particular synaptic protein, coupled with an increase in the abundance of that protein, would provide strong evidence for the compound's role in modulating synaptic structure and function.

Theoretical and Conceptual Frameworks in Tryptamine Pharmacology

Receptor Theory and Ligand Efficacy Paradigms

The interaction of a ligand, such as Dipropyl-4-hydroxytryptamine, with a receptor is governed by the principles of receptor theory, which describes the binding of the ligand to the receptor and the subsequent response. Key parameters in this paradigm are binding affinity (the strength of the interaction between the ligand and receptor) and efficacy (the ability of the ligand to produce a biological response upon binding).

Studies on the structure-activity relationships of various tryptamines provide insight into the likely receptor binding profile of 4-HO-DPT. Research on its close structural analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), reveals a notable affinity for several serotonin (B10506) (5-HT) receptors. While comprehensive binding data for 4-HO-DPT itself is limited in the public domain, data for 4-HO-DiPT can serve as a valuable proxy. One study reported that 4-HO-DiPT displays a greater selectivity for certain serotonin receptors compared to other tryptamines, inhibiting binding to a smaller subset of 5-HT receptors. psychedelicreview.com

Functional assays, which measure the biological response to receptor binding, are crucial for understanding a ligand's efficacy. For tryptamines, a key target is the 5-HT2A receptor, which is believed to mediate the primary psychoactive effects of classic psychedelics. In vitro studies using calcium mobilization assays have shown that 4-HO-DPT is an agonist at human 5-HT2A receptors. nih.gov This indicates that it not only binds to the receptor but also activates it to produce a downstream cellular response. The efficacy (Emax) of 4-HO-DPT at the 5-HT2A receptor is comparable to other 4-hydroxy tryptamines, suggesting it is a highly efficacious agonist at this site. nih.gov

The table below summarizes available data on the functional efficacy of 4-HO-DPT and its close analogs at various serotonin receptors.

CompoundReceptorAssay TypePotency (EC50)Efficacy (Emax)Species
4-HO-DPT 5-HT2ACalcium Mobilization~1-10 nM (estimated)~90-100% (relative to 5-HT)Human
4-HO-DIPT5-HT2CGq-calcium mobilization6,400 nM~72% (relative to 5-HT)Human
4-HO-DIPT5-HT2A/2B/2CAgonist ActivityStrong AgonistNearly full agonist at 5-HT2AHuman

Note: Data for 4-HO-DPT is limited; some values are estimated based on structure-activity relationships with close analogs. Data for 4-HO-DiPT is included for comparative purposes.

Mechanisms of Serotonergic System Modulation by Tryptamines

The primary mechanism by which tryptamines like 4-HO-DPT are thought to modulate the serotonergic system is through direct agonism at serotonin receptors, particularly the 5-HT2A receptor. nih.gov Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These receptors are predominantly coupled to Gq/11 proteins. Upon activation by an agonist, the Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be measured in functional assays, such as the calcium mobilization assay. nih.gov

Hypotheses Regarding Molecular Bases of Preclinical Actions

The preclinical actions of tryptamines are often studied using rodent models, with the head-twitch response (HTR) being a well-established behavioral proxy for 5-HT2A receptor activation and potential psychoactive effects in humans. The HTR is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics. nih.gov

Studies have demonstrated that 4-HO-DPT induces the HTR in mice in a dose-dependent manner. nih.gov The potency of 4-HO-DPT in inducing the HTR is reportedly lower than that of psilocin. psychedelicreview.com The rank order of potency for a series of 4-hydroxytryptamines in the HTR assay was found to be psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT, suggesting that the steric bulk of the N-alkyl groups influences in vivo activity. nih.gov

A key hypothesis regarding the molecular basis of these preclinical actions is the concept of functional selectivity or biased agonism at the 5-HT2A receptor. This theory posits that different ligands can stabilize distinct conformations of the receptor, leading to the preferential activation of specific downstream signaling pathways. For instance, some 5-HT2A agonists may primarily activate the Gq/11 pathway, while others might engage different signaling cascades, such as those involving β-arrestin. It is hypothesized that the specific signaling profile activated by a tryptamine (B22526) determines its unique preclinical and, ultimately, clinical effects. The observation that 4-HO-DPT is a potent agonist in calcium mobilization assays (indicative of Gq/11 activation) and also induces the HTR provides strong evidence for its action through this canonical pathway. nih.gov

Current Research Gaps and Future Directions in Dipropyl 4 Hydroxytryptamine Research

Unexplored Receptor Targets and Atypical Binding Sites

While the primary activity of 4-HO-DPT is attributed to its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A subtype, a comprehensive understanding of its full receptor repertoire is far from complete. The nuanced subjective effects of different psychedelic compounds suggest that their interactions are not limited to a single receptor but rather a constellation of targets.

Furthermore, the concept of atypical binding sites on serotonin receptors warrants exploration. Recent structural studies of psychedelic-receptor complexes have begun to reveal the intricacies of ligand binding. nih.gov It is plausible that 4-HO-DPT and other tryptamines may interact with allosteric sites or engage with the receptor in a manner distinct from the endogenous ligand, serotonin. Investigating these possibilities could unveil novel mechanisms of action and open avenues for the design of more specific therapeutics.

Investigation of Receptor Heterodimerization and Complex Formation

The notion that GPCRs can form heterodimers and higher-order complexes adds another layer of complexity to their signaling capabilities. This phenomenon, where two different receptor subtypes physically interact, can alter their pharmacology, signaling, and trafficking. The potential for 4-HO-DPT to differentially activate or modulate the function of serotonin receptor heterodimers is a completely unexplored and exciting frontier.

For instance, the co-expression of 5-HT₂A and 5-HT₁A receptors in certain brain regions raises the question of whether 4-HO-DPT's effects are mediated by its interaction with 5-HT₂A-5-HT₁A heterodimers. nih.gov The formation of such complexes could lead to unique signaling cascades that are not predictable from the study of individual receptors. Future research should employ techniques such as bioluminescence resonance energy transfer (BRET) and co-immunoprecipitation in cell lines expressing different combinations of serotonin receptors to investigate whether 4-HO-DPT can promote or stabilize such complexes. Understanding these interactions could be key to deciphering the fine-tuning of psychedelic effects.

Development of Highly Selective Pharmacological Probes

A significant hurdle in dissecting the precise contribution of different receptors to the effects of 4-HO-DPT is the lack of highly selective pharmacological tools. While antagonists for certain receptors exist, their selectivity is often not absolute, and they may possess intrinsic activity of their own. The development of highly selective agonists, antagonists, and allosteric modulators for the receptors targeted by 4-HO-DPT is crucial for advancing the field.

The synthesis of such probes is a challenging endeavor, requiring a deep understanding of the structure-activity relationships of tryptamines and their receptors. researchgate.net Future efforts should focus on creating derivatives of 4-HO-DPT with modifications designed to enhance affinity and selectivity for specific receptor subtypes. These probes would be invaluable for in vitro and in vivo studies aimed at isolating the functional consequences of engaging specific targets. For example, a truly selective 5-HT₂A antagonist that is devoid of inverse agonist activity would be a powerful tool to clarify the role of this receptor in the actions of 4-HO-DPT.

Integration of Multiscale Computational and Experimental Approaches

The complexity of psychedelic drug action, from molecular interactions to whole-brain effects, necessitates a research paradigm that integrates computational modeling with experimental validation across multiple scales. nih.gov Computational techniques such as molecular dynamics (MD) simulations can provide high-resolution insights into the binding of 4-HO-DPT to its receptor targets, predicting binding affinities and identifying key interacting residues. rug.nl

These in silico predictions can then guide site-directed mutagenesis studies to experimentally validate the importance of specific amino acids for ligand binding and receptor activation. At a higher level, systems biology models can be developed to simulate the effects of 4-HO-DPT on neuronal signaling pathways and neural circuits. nih.gov This multiscale approach, which bridges the gap between molecular events and physiological responses, will be instrumental in building a comprehensive and predictive understanding of 4-HO-DPT's pharmacology.

Exploration of Novel Downstream Signaling Pathways and Cellular Responses

The traditional view of GPCR signaling involves the activation of G-proteins and the subsequent production of second messengers. However, it is now clear that GPCRs can also signal through G-protein-independent pathways, often involving proteins called β-arrestins. nih.govnih.govbiorxiv.org This phenomenon, known as "biased agonism" or "functional selectivity," allows a single ligand to preferentially activate one signaling pathway over another, leading to distinct cellular responses. nih.govresearchgate.net

A critical area for future research is to determine the signaling bias of 4-HO-DPT at its various receptor targets. It is possible that the unique effects of this compound arise from a specific "fingerprint" of signaling pathway activation. For example, a bias towards or away from the β-arrestin pathway at the 5-HT₂A receptor could have profound implications for its therapeutic potential and side-effect profile. researchgate.net

Investigating the downstream cellular responses to 4-HO-DPT is also paramount. Beyond immediate signaling events, research should explore the compound's effects on gene expression, protein synthesis, and neuronal plasticity. Understanding how 4-HO-DPT modulates the structure and function of neurons will provide crucial insights into its potential long-lasting therapeutic effects.

Q & A

Q. What methodologies are recommended for structural characterization of Dipropyl-4-hydroxytryptamine?

To confirm the molecular structure, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments, particularly the hydroxyl group at position 4 and propyl substituents on the amine .
  • Mass Spectrometry (MS) : To verify the molecular ion peak (C₁₆H₂₄N₂O, m/z 260.19) and fragmentation patterns .
  • X-ray Crystallography : If crystalline samples are obtainable, this provides definitive bond-length and stereochemical data.
  • SMILES Validation : Cross-check the SMILES string (CCCN(CCC)CCc1c[nH]c2c1c(ccc2)O) against spectral data .

Q. How can researchers synthesize and purify Dipropyl-4-hydroxytryptamine with high yield?

  • Synthetic Pathway : Alkylate 4-hydroxytryptamine precursors using propyl halides under basic conditions. Optimize reaction time and temperature to minimize side products like monoalkylated derivatives .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC with UV detection at 280 nm (λmax for indole derivatives) .

Q. What analytical standards and protocols ensure compound purity for preclinical studies?

  • Certified Reference Materials (CRMs) : Use commercially available standards (e.g., Cayman Chemical’s 4-hydroxy McPT hydrochloride) with ≥98% purity, verified by LC-MS and NMR .
  • Safety Protocols : Handle under fume hoods, use PPE, and follow institutional guidelines for hazardous materials. Stability testing (e.g., thermal degradation studies) is critical for long-term storage .

Q. What in vitro assays are suitable for preliminary receptor binding studies?

  • Radioligand Binding Assays : Screen for 5-HT₁A/₂A receptor affinity using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-Ketanserin (5-HT₂A) in transfected HEK293 cells. Include psilocin as a positive control .
  • Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation to assess agonism/antagonism .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate hallucinogenic potential in vivo?

  • Animal Models : Use head-twitch response (HTR) assays in mice, comparing 4-HO-DPT to psilocin. Dose ranges (0.1–10 mg/kg, i.p.) should account for metabolic differences (e.g., CYP2D6 activity) .
  • Behavioral Metrics : Quantify HTR frequency via automated video tracking (e.g., DeepLabCut) to reduce observer bias. Include saline and positive control groups .

Q. How can contradictory data on receptor binding affinities be resolved?

  • Comparative Analysis : Replicate assays across multiple labs using standardized protocols (e.g., uniform buffer pH, membrane preparation). Cross-validate with functional assays (e.g., β-arrestin recruitment vs. G-protein activation) .
  • Meta-Analysis : Pool data from studies (e.g., Rickli et al., 2016) to identify covariates like tissue source (rat vs. human receptors) or radioligand selectivity .

Q. What computational approaches predict structure-activity relationships (SAR) for tryptamine derivatives?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model 4-HO-DPT in 5-HT₂A homology structures. Focus on residues S239 and F340 for hydrogen bonding and π-π interactions .
  • Quantitative SAR (QSAR) : Train machine learning models on datasets (e.g., ED₅₀ values from Klein et al., 2020) to predict substitutions enhancing affinity or metabolic stability .

Q. How do cross-species differences in metabolism impact pharmacological profiling?

  • In Vitro Metabolism : Incubate 4-HO-DPT with liver microsomes (human vs. rodent) and identify metabolites via UPLC-QTOF-MS. Compare kinetics (e.g., t₁/₂, CLint) .
  • In Vivo Correlation : Administer deuterated analogs to track metabolite formation in plasma and brain tissue using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.